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Compound of Interest

Compound Name: 2,4-Dichloro-6-nitroaniline

Cat. No.: B1218486

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic properties of 2,4-
Dichloro-6-nitroaniline, a key chemical intermediate. The following sections detail its
characterization by Fourier-Transform Infrared (FT-IR) Spectroscopy, Nuclear Magnetic
Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Ultraviolet-Visible (UV-Vis)
Spectroscopy. Detailed experimental protocols are provided to facilitate the replication of these
analyses.

Molecular and Spectroscopic Overview

2,4-Dichloro-6-nitroaniline (CAS No: 2683-43-4) is an organic compound with the molecular
formula CeHaCI2N202.[1][2] Its structure, featuring a nitro group and two chlorine atoms on an
aniline ring, gives rise to a distinct spectroscopic profile that is crucial for its identification and
quality control in synthetic processes.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 2,4-Dichloro-6-nitroaniline.

Table 1: FT-IR Spectroscopic Data
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Wavenumber (cm—?) Interpretation

~3400 - 3300 N-H stretching (amine)

~1600 N-H bending (amine)

1570, ~1330 Asymmetric and symmetric N-O stretching (nitro
group)

~1500 - 1400 C=C stretching (aromatic ring)

~800 - 600 C-Cl stretching

~1300 C-N stretching (aromatic amine)

Note: The specific peak positions can vary slightly based on the sample preparation method
(e.g., KBr pellet, Nujol mull, or gas-phase). The data presented here is a general representation
based on typical spectra.

Table 2: '"H NMR Spectroscopic Data

Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
~7.5-8.0 Singlet 1H Aromatic Proton
~7.2-7.6 Singlet 1H Aromatic Proton
~5.0-6.0 Broad Singlet 2H Amine Protons (-NH2)

Solvent: Chloroform-d (CDCIz) or DMSO-des. Chemical shifts are referenced to TMS at 0 ppm.

- 13 1
Chemical Shift (d) ppm Assignment
~145 - 150 C-NH:z
~130- 135 C-NO2
~120-130 C-Cl
~115- 125 C-H
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Solvent: Chloroform-d (CDCIs). The specific shifts and number of signals depend on the
symmetry of the molecule.

ble 4: El ization)

m/z Interpretation

Molecular ion peaks ([M]*, [M+2]*, [M+4]*) due

~206, ~208, ~210 o
to chlorine isotopes (3°Cl and 37Cl)
~160, ~162 Fragment ion from the loss of NO2
~125 Fragment ion from the loss of NO2 and CI

The presence of two chlorine atoms results in a characteristic isotopic pattern for the molecular
ion and chlorine-containing fragments.[2]

Amax (nm) Solvent Interpretation

T - T* and n — T* transitions
of the aromatic system

~240, ~322 Ethanol ) ) )
substituted with chromophoric

groups.[3]

Experimental Protocols

The following are detailed methodologies for the spectroscopic characterization of 2,4-
Dichloro-6-nitroaniline.

Fourier-Transform Infrared (FT-IR) Spectroscopy (KBr
Pellet Method)

e Sample Preparation:

o Thoroughly grind 1-2 mg of dry 2,4-Dichloro-6-nitroaniline with approximately 100-200
mg of spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.
The mixture should be a fine, homogeneous powder.
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o Transfer the powder into a pellet die.

o Pellet Formation:
o Place the die in a hydraulic press.

o Apply pressure (typically 8-10 tons) for several minutes to form a transparent or
translucent pellet.

o Data Acquisition:
o Place the KBr pellet in the sample holder of the FT-IR spectrometer.
o Acquire a background spectrum of the empty sample compartment.

o Acquire the sample spectrum over a range of 4000-400 cm™1,

Nuclear Magnetic Resonance (NMR) Spectroscopy (*H
and *3C)

e Sample Preparation:

o Dissolve 5-10 mg of 2,4-Dichloro-6-nitroaniline in approximately 0.6-0.7 mL of a
deuterated solvent (e.g., CDCIls or DMSO-ds) in a clean, dry NMR tube.

o Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
 Instrumentation:

o A high-resolution NMR spectrometer (e.g., 400 MHz or higher) is required.
o Data Acquisition:

o H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include
a spectral width of approximately 10-15 ppm, a sufficient number of scans for a good
signal-to-noise ratio, and a relaxation delay of 1-5 seconds.

© 2025 BenchChem. All rights reserved. 4/8 Tech Support


https://www.benchchem.com/product/b1218486?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1218486?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

o 183C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider
spectral width (e.g., 0-200 ppm) and a larger number of scans will be necessary due to the
lower natural abundance and sensitivity of the 13C nucleus.

Mass Spectrometry (MS) (Electron lonization)

e Sample Introduction:

o Introduce a small amount of the sample into the mass spectrometer, typically via a direct
insertion probe or after separation by gas chromatography (GC-MS). The sample is
volatilized in the ion source.

e |onization:

o The gaseous sample molecules are bombarded with a beam of high-energy electrons
(typically 70 eV). This causes the molecules to ionize and fragment.

e Mass Analysis:

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).

e Detection:

o The separated ions are detected, and a mass spectrum is generated, plotting the relative
abundance of ions versus their m/z ratio.

Ultraviolet-Visible (UV-Vis) Spectroscopy

e Sample Preparation:

o Prepare a dilute solution of 2,4-Dichloro-6-nitroaniline in a UV-transparent solvent, such
as ethanol or methanol. The concentration should be adjusted to yield an absorbance
reading between 0.1 and 1.0 at the wavelength of maximum absorbance (Amax).

o Data Acquisition:

o Use a dual-beam UV-Vis spectrophotometer.
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o Fill one cuvette with the pure solvent to be used as a reference (blank).
o Fill a second cuvette with the sample solution.

o Scan the sample over a wavelength range of approximately 200-800 nm to identify the
Amax values.

Workflow for Spectroscopic Characterization

The following diagram illustrates the logical workflow for the comprehensive spectroscopic
characterization of a chemical compound like 2,4-Dichloro-6-nitroaniline.
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Caption: Workflow for the spectroscopic characterization of an organic compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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